2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Description
2-({1-[(2,5-Dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a sulfanyl-linked indole core and a 4-methoxyphenyl acetamide moiety. The compound’s structure combines an indole scaffold substituted with a 2,5-dimethylphenylmethyl group at position 1, a sulfanyl (-S-) group at position 3, and a terminal N-(4-methoxyphenyl)acetamide. The 4-methoxyphenyl group may enhance solubility and receptor binding due to its electron-donating methoxy substituent.
Properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-18-8-9-19(2)20(14-18)15-28-16-25(23-6-4-5-7-24(23)28)31-17-26(29)27-21-10-12-22(30-3)13-11-21/h4-14,16H,15,17H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUZUGJZGQQIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
The next step involves the introduction of the sulfanyl group. This can be achieved through a nucleophilic substitution reaction where a thiol group is introduced to the indole core. The final step is the acylation of the indole derivative with 4-methoxyphenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the nucleophilic substitution steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide would depend on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Indole Core Modifications
- 1-Substituents : The target compound’s 2,5-dimethylphenylmethyl group at position 1 may enhance lipophilicity and steric bulk compared to the chlorophenylmethyl group in or the 4-chlorobenzoyl group in . This could influence membrane permeability and target binding.
- 5-Methoxy Substitution : Present in and , a 5-methoxy group on the indole ring improves metabolic stability by blocking oxidative metabolism, a feature absent in the target compound.
Sulfur Group Variations
- Sulfanyl (-S-) vs.
Acetamide Substituents
- 4-Methoxyphenyl: The target compound’s methoxy group improves solubility and may engage in π-π interactions with aromatic residues in biological targets.
- Sulfonamide Linkages : Compounds like and replace the acetamide with sulfonamide groups, which are associated with stronger binding to enzymes like COX-2 due to their acidic protons .
Pharmacological and Physicochemical Profiles
- Lipophilicity : The target compound’s logP is likely higher than sulfonyl analogs (e.g., ) due to the absence of polar sulfonyl groups.
- Antimicrobial Potential: The sulfanyl-acetamide motif in demonstrated antimicrobial activity, suggesting a possible shared mechanism for the target compound.
- Enzyme Inhibition : Sulfonyl-containing analogs (e.g., ) show selectivity for enzymes like COX-2, whereas sulfanyl derivatives may prioritize different targets due to reduced electron-withdrawing effects.
Biological Activity
The compound 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a novel synthetic derivative that has garnered attention in pharmacological research. Its unique structure incorporates an indole moiety, which is often associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₂O₂S
- Molecular Weight : 298.38 g/mol
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Below are key findings regarding its pharmacological effects:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
This activity is attributed to the compound's interaction with specific cellular pathways involved in apoptosis and cell cycle regulation.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which were assessed using models of acute inflammation. Key findings include:
- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 75 |
| IL-6 | 300 | 90 |
These results suggest that the compound may be beneficial in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of the compound was evaluated against various bacterial strains. The results are summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The observed antimicrobial activity indicates potential applications in treating infections caused by resistant strains.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Breast Cancer :
A study involving MCF-7 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent. -
Inflammatory Disease Model :
In a murine model of arthritis, administration of the compound led to reduced joint swelling and histological improvement, indicating its efficacy in managing inflammatory conditions. -
Antibacterial Efficacy :
Clinical isolates of Staphylococcus aureus were tested for susceptibility to the compound, revealing promising results that warrant further investigation into its use as an antibiotic.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
